Ácido 2-metil-2-(4-metilfenil)propanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID) Intermediate

2-Methyl-2-(4-methylphenyl)propanoic acid serves as an important intermediate in the synthesis of ibuprofen, a widely used NSAID. Its structural properties allow it to act effectively in reducing inflammation and pain. The compound's unique configuration aids in the development of formulations that enhance the bioavailability of ibuprofen, making it a critical component in pharmaceutical research and production .

Enzyme Inhibition Studies

Research indicates that this compound may play a role in enzyme inhibition, particularly in studies aimed at understanding its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation. Investigations into the inhibitory effects of 2-methyl-2-(4-methylphenyl)propanoic acid on these enzymes could provide insights into developing more effective anti-inflammatory agents .

Material Science

Polymer Development

The compound has been utilized in the development of advanced materials, including polymers and hydrogels. Its structural characteristics contribute to the enhancement of mechanical properties and thermal stability in polymer matrices. Research has shown that incorporating this compound into polymer formulations can lead to improved performance in applications such as drug delivery systems and biodegradable materials .

Chiral Building Block

In organic synthesis, 2-methyl-2-(4-methylphenyl)propanoic acid is recognized as a valuable chiral building block. Its chirality is exploited in synthesizing complex organic molecules, particularly in pharmaceutical chemistry where stereochemistry plays a critical role in drug efficacy and safety .

Analytical Chemistry

Reference Standard for Quality Control

As an impurity reference material for ibuprofen, 2-methyl-2-(4-methylphenyl)propanoic acid is employed in quality control processes within pharmaceutical manufacturing. It is essential for ensuring the purity and consistency of ibuprofen formulations. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) use this compound to establish baseline levels of impurities during product testing .

Mecanismo De Acción

Target of Action

2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-(4-methylphenyl)propanoic acid. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-2-(4-methylphenyl)propanoic acid involves the reaction of pinonic acid with bromine in water . Another method includes using 2-phenylpropionic acid as the initial raw material, mixing it with formaldehyde, and adding concentrated sulfuric acid and hydrogen chloride to obtain 2-(4-chloromethylphenyl)propionic acid. This intermediate is then reacted with methanol and thionyl chloride to produce the desired compound .

Industrial Production Methods

Industrial production of 2-Methyl-2-(4-methylphenyl)propanoic acid typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-2-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.

Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties.

Uniqueness

2-Methyl-2-(4-methylphenyl)propanoic acid is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Actividad Biológica

2-Methyl-2-(4-methylphenyl)propanoic acid, also known as a derivative of propionic acid, has garnered interest in the field of medicinal chemistry due to its structural similarities to other biologically active compounds. However, the specific biological activity of this compound remains underexplored. This article aims to summarize the existing knowledge on its biological properties, including data from various studies and potential implications for pharmaceutical applications.

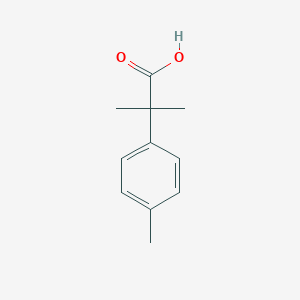

The chemical structure of 2-Methyl-2-(4-methylphenyl)propanoic acid can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 192.26 g/mol

This compound features a branched alkyl chain with a phenyl group, which may influence its interaction with biological systems.

Biological Activity Overview

Current literature indicates that 2-Methyl-2-(4-methylphenyl)propanoic acid itself is not known to exhibit significant biological activity. Specifically, one source states that there is no documented biological activity attributed to this compound. However, it is essential to consider its derivatives and related compounds, which have been studied for their pharmacological effects.

Related Compounds

Several studies have focused on similar compounds in the propionic acid class, particularly those with anti-inflammatory and analgesic properties:

- Cyclooxygenase (COX) Inhibition :

- Antihistamine Activity :

-

Antiproliferative Effects :

- Research on structurally similar propanoic acid derivatives has indicated potential antiproliferative effects against cancer cell lines. For instance, certain derivatives demonstrated selective inhibition of colon cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities of Related Compounds

Propiedades

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBWXXRCCHGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494717 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20430-18-6 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.